molecular formula C19H18ClN3O2 B4357731 1-[(3-chlorophenoxy)methyl]-N-(4-ethylphenyl)-1H-pyrazole-3-carboxamide

1-[(3-chlorophenoxy)methyl]-N-(4-ethylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4357731
M. Wt: 355.8 g/mol
InChI Key: PNKZNTCYDHDSPD-UHFFFAOYSA-N
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Description

1-[(3-chlorophenoxy)methyl]-N-(4-ethylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound features a pyrazole ring, which is known for its biological activity, and a chlorophenoxy group, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenoxy)methyl]-N-(4-ethylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction, where a chlorophenol reacts with an appropriate electrophile.

    Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the pyrazole derivative with an amine, such as 4-ethylphenylamine, under suitable conditions (e.g., using a coupling reagent like EDCI or DCC).

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing solvents that maximize solubility and minimize side reactions.

    Purification Techniques: Employing advanced purification techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenoxy)methyl]-N-(4-ethylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[(3-chlorophenoxy)methyl]-N-(4-ethylphenyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting pyrazole-sensitive pathways.

    Agriculture: The compound may serve as a pesticide or herbicide due to its potential biological activity.

    Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenoxy)methyl]-N-(4-ethylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity, while the chlorophenoxy group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-chlorophenoxy)methyl]-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide
  • 1-[(3-chlorophenoxy)methyl]-N-(4-isopropylphenyl)-1H-pyrazole-3-carboxamide
  • 1-[(3-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide

Uniqueness

1-[(3-chlorophenoxy)methyl]-N-(4-ethylphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the 4-ethylphenyl group, which can influence its biological activity and chemical reactivity differently compared to other similar compounds. This uniqueness can be leveraged to develop specific applications where the ethyl group provides an advantage in terms of binding affinity, selectivity, or stability.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[(3-chlorophenoxy)methyl]-N-(4-ethylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-2-14-6-8-16(9-7-14)21-19(24)18-10-11-23(22-18)13-25-17-5-3-4-15(20)12-17/h3-12H,2,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKZNTCYDHDSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NN(C=C2)COC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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